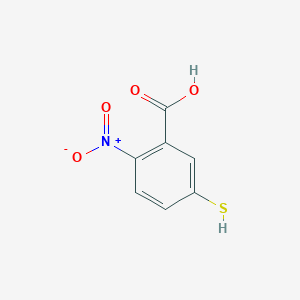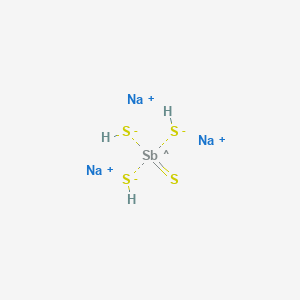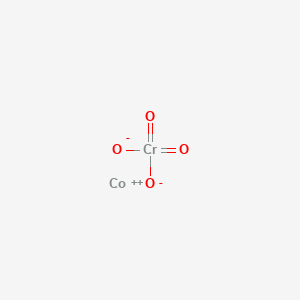
5-Mercapto-2-nitrobenzoic acid
Overview
Description
5-Mercapto-2-Nitro-Benzoic Acid: is an organic compound belonging to the class of nitrobenzoic acids and derivatives. It consists of a benzene ring bearing both a carboxylic acid group and a nitro group on two different ring carbon atoms . This compound is known for its unique chemical properties and has been widely studied for its applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 5-Mercapto-2-nitro-benzoic acid are Interleukin-12 subunit beta in humans and Protein ArsC in Staphylococcus aureus . Interleukin-12 is a cytokine that plays a crucial role in the activities of natural killer cells and T lymphocytes. Protein ArsC is an arsenate reductase that contributes to the resistance of Staphylococcus aureus to arsenic compounds .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Given its targets, it can be inferred that the compound may influence the immune response and bacterial resistance to arsenic compounds .
Result of Action
Research has shown that 5-mercapto-2-nitro-benzoic acid-coated silver nanoclusters (mnba-agncs) have significant bactericidal activity against multidrug-resistant neisseria gonorrhoeae . This suggests that the compound may have potential applications in the treatment of bacterial infections.
Action Environment
One study found that mnba-agncs retained their anti-gonococcal bioactivity at 4 °c , suggesting that temperature may influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Mercapto-2-nitro-benzoic Acid are not fully understood. It has been found to interact with certain biomolecules. For instance, it has been shown to interact with Interleukin-12 subunit beta and Protein ArsC in Staphylococcus aureus
Cellular Effects
It has been demonstrated that 5-Mercapto-2-nitro-benzoic Acid-coated silver nanoclusters (MNBA-AgNCs) have significant anti-gonococcal bioactivity . These nanoclusters were effective against both planktonic bacteria and a gonococcal infection of human cell cultures in vitro .
Molecular Mechanism
It is known that it interacts with certain biomolecules, such as Interleukin-12 subunit beta and Protein ArsC
Temporal Effects in Laboratory Settings
It has been found that MNBA-AgNCs show significantly higher anti-gonococcal bioactivity than the antibiotics ceftriaxone and azithromycin and silver nitrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-2-Nitro-Benzoic Acid typically involves the nitration of 2-mercaptobenzoic acid. The reaction is carried out by treating 2-mercaptobenzoic acid with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of 5-Mercapto-2-Nitro-Benzoic Acid can be scaled up using a one-pot synthesis method. This method involves the use of thiol-protected silver nanoclusters, which are highly stable and can be produced in large quantities. The process is scalable and produces nanoclusters that are stable in aqueous solution for extended periods .
Chemical Reactions Analysis
Types of Reactions: 5-Mercapto-2-Nitro-Benzoic Acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carboxylic acid group can participate in esterification reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like tin(II) chloride.
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Esters.
Scientific Research Applications
Chemistry: 5-Mercapto-2-Nitro-Benzoic Acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various derivatives and functionalized compounds .
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions. It has been employed in assays to measure enzyme activity and to investigate the binding properties of proteins .
Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. It has been studied for its antibacterial properties, particularly in the form of silver nanoclusters coated with 5-Mercapto-2-Nitro-Benzoic Acid, which exhibit significant bactericidal activity against multidrug-resistant bacteria .
Industry: In industrial applications, 5-Mercapto-2-Nitro-Benzoic Acid is used in the production of nanomaterials and as a stabilizing agent for metal nanoparticles .
Comparison with Similar Compounds
- 2-Chloro-5-Nitrobenzoic Acid
- 5-Methoxy-2-Nitrobenzoic Acid
- 2-Fluoro-5-Nitrobenzoic Acid
- 5-Amino-2-Nitrobenzoic Acid
Comparison: 5-Mercapto-2-Nitro-Benzoic Acid is unique due to the presence of both a thiol and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other nitrobenzoic acids. For example, the thiol group allows for the formation of metal-thiol bonds, which is not possible with compounds lacking this group .
Properties
IUPAC Name |
2-nitro-5-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANZODCWZFAEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864561 | |
| Record name | 2-Nitro-5-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15139-21-6 | |
| Record name | Thionitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015139216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Mercapto-2-Nitro-Benzoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Nitro-5-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-5-sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITRO-5-THIOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWT399B07G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)










